molecular formula C16H19Br2NS2 B1458733 4,10-dibromo-7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene CAS No. 1346688-54-7

4,10-dibromo-7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

Cat. No.: B1458733
CAS No.: 1346688-54-7
M. Wt: 449.3 g/mol
InChI Key: IJEKMGUFKKPWLT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole are electron-rich and electron-deficient semiconductors . This compound has been widely used in the development of organic solar cells (OSCs) over the past two decades .

Mode of Action

2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole interacts with its targets by enhancing the open circuit voltage (VOC), short-circuit current (JSC), fill factor (FF), and finally power conversion efficiency (PCE) of OSCs . This is achieved through the incorporation of basic units into photovoltaic polymers and small molecules .

Biochemical Pathways

The compound affects the biochemical pathways related to the operation of organic solar cells. It plays a crucial role in both electron-rich and electron-deficient semiconductors, promoting the rapid development of OSCs .

Pharmacokinetics

Its solubility in organic solvents is known to be good .

Result of Action

The molecular and cellular effects of 2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole’s action result in enhanced performance of organic solar cells. It contributes to the improvement of the open circuit voltage, short-circuit current, fill factor, and power conversion efficiency of these cells .

Action Environment

The action, efficacy, and stability of 2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .

Biochemical Analysis

Biochemical Properties

2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole plays a crucial role in various biochemical reactions due to its unique structural properties. It interacts with several enzymes and proteins, facilitating electron transfer processes. The compound’s bromine atoms and octyl side chains contribute to its high reactivity and stability in biochemical environments. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates, including drugs and toxins .

Cellular Effects

The effects of 2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. This compound has been shown to affect gene expression by interacting with transcription factors, leading to changes in the expression levels of genes involved in cell growth, differentiation, and apoptosis. Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole exerts its effects through several mechanisms. It binds to specific biomolecules, including DNA and proteins, through non-covalent interactions such as hydrogen bonding and π-π stacking. This binding can lead to the inhibition or activation of enzyme activity, depending on the target enzyme. For instance, it has been found to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, the compound can induce changes in gene expression by binding to promoter regions of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability and proliferation rates. These effects are often reversible upon removal of the compound from the culture medium .

Dosage Effects in Animal Models

The effects of 2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole vary with different dosages in animal models. At low doses, the compound has been found to enhance certain physiological processes, such as liver enzyme activity and antioxidant defense mechanisms. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range, beyond which adverse effects become prominent .

Metabolic Pathways

2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within the cell. The compound’s metabolism is also influenced by factors such as the presence of other substrates and the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, 2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound tends to accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. Its distribution is also influenced by factors such as lipid solubility and the presence of specific transport proteins .

Subcellular Localization

The subcellular localization of 2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole plays a critical role in its activity and function. The compound is often found in the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism. It is also localized in the mitochondria, where it can influence mitochondrial function and energy production. The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell .

Preparation Methods

The synthesis of 2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole typically involves the bromination of 4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as chloroform or dichloromethane . The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis can be scaled up by optimizing the reaction conditions and using larger quantities of reagents and solvents .

Chemical Reactions Analysis

2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.

    Oxidation and Reduction Reactions:

Scientific Research Applications

2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole has several scientific research applications:

Properties

IUPAC Name

4,10-dibromo-7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Br2NS2/c1-2-3-4-5-6-7-8-19-11-9-13(17)20-15(11)16-12(19)10-14(18)21-16/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEKMGUFKKPWLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=C(C3=C1C=C(S3)Br)SC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Br2NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70738146
Record name 2,6-Dibromo-4-octyl-4H-bisthieno[3,2-b:2',3'-d]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346688-54-7
Record name 2,6-Dibromo-4-octyl-4H-bisthieno[3,2-b:2',3'-d]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,10-dibromo-7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 2
Reactant of Route 2
4,10-dibromo-7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 3
4,10-dibromo-7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 4
4,10-dibromo-7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 5
Reactant of Route 5
4,10-dibromo-7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 6
Reactant of Route 6
4,10-dibromo-7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

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